An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol (CAS: 661463-12-3)
An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol (CAS: 661463-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-5-nitrophenol, a halogenated and nitrated phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, a proposed synthesis protocol, and safety information. While specific biological activity for this compound is not extensively documented in current literature, this guide also discusses the potential for biological evaluation based on related structures.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 4-Bromo-2-fluoro-5-nitrophenol.
| Property | Value |
| CAS Number | 661463-12-3 |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 235.99 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% |
| Boiling Point | 264.8 ± 40.0 °C (Predicted)[1] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 6.27 ± 0.24 (Predicted)[1] |
| Storage | Inert atmosphere, Room Temperature[1] |
Synthesis of 4-Bromo-2-fluoro-5-nitrophenol
A detailed experimental protocol for the synthesis of 4-bromo-2-fluoro-5-nitrophenol is not explicitly detailed in readily available literature. However, a plausible synthetic route is the electrophilic nitration of 4-bromo-2-fluorophenol. The directing effects of the substituents on the aromatic ring (-OH and -F are ortho, para-directing, while -Br is also ortho, para-directing but deactivating) will influence the regioselectivity of the nitration reaction. The primary products expected from the nitration of 4-bromo-2-fluorophenol are 4-bromo-2-fluoro-6-nitrophenol and 4-bromo-2-fluoro-5-nitrophenol. The following proposed protocol is based on general procedures for the nitration of substituted phenols.
2.1. Proposed Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol
Materials:
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4-Bromo-2-fluorophenol
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (or other suitable solvent)
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Ice
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Distilled Water
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1 equivalent of 4-bromo-2-fluorophenol in a suitable solvent such as dichloromethane.
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Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Slowly add 1.1 equivalents of concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluorophenol from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to quench the reaction.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product will likely be a mixture of isomers. Purify the desired product, 4-bromo-2-fluoro-5-nitrophenol, using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
2.2. Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Bromo-2-fluoro-5-nitrophenol.
Safety and Handling
The following safety information is compiled from available Safety Data Sheets (SDS). It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE).
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3] |
First Aid Measures:
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies in the public domain detailing the biological activities or signaling pathway interactions of 4-Bromo-2-fluoro-5-nitrophenol. However, the structural motifs present in this molecule, namely the nitrophenol and halogenated phenyl ring, are found in many biologically active compounds. Substituted nitrophenols have been reported to exhibit a range of biological activities, including antimicrobial and herbicidal properties.
Given the absence of specific biological data, the logical next step for researchers would be to perform a series of screening assays to determine the bioactivity profile of this compound.
4.1. General Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial biological evaluation of a novel chemical entity like 4-Bromo-2-fluoro-5-nitrophenol.
Caption: General workflow for biological activity screening of a novel compound.
This guide serves as a foundational resource for researchers interested in 4-Bromo-2-fluoro-5-nitrophenol. While the synthetic and safety data provide a solid starting point, the biological potential of this compound remains an open area for investigation.
